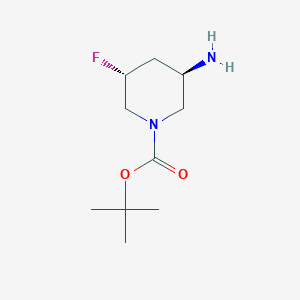

tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate

Description

tert-Butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group, an amino substituent at the 3-position, and a fluorine atom at the 5-position. Its molecular formula is C₁₀H₁₈FN₂O₂, with a molecular weight of 218.26 g/mol (inferred from structural analogs in ). The (3R,5R) stereochemistry is critical for its role as an intermediate in agrochemical synthesis, particularly in developing crop protection agents due to its stability and reactivity .

Properties

IUPAC Name |

tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVIBSNJHHGNCZ-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638772-27-6, 1932247-39-6 | |

| Record name | rac-tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL (3R,5R)-3-AMINO-5-FLUOROPIPERIDINE-1-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate piperidine derivative, which is then subjected to fluorination and amination reactions.

Amination: The amino group is introduced through reductive amination using reagents like sodium triacetoxyborohydride.

Protection and Deprotection: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be achieved using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into organic compounds, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the fluorinated piperidine ring using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of de-fluorinated piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFNO

- Molecular Weight : 218.27 g/mol

- Boiling Point : Approximately 285.6 °C (predicted)

- Density : 1.11 g/cm³ (predicted)

- pKa : 9.62 (predicted)

The compound features a piperidine ring with an amino group and a fluorine atom at specific positions, which enhances its potential interactions with biological targets.

Pharmaceutical Development

Due to its biological activity, tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate is explored as a lead compound in drug development. Its structure suggests possible interactions with neurotransmitter receptors, which can influence synaptic transmission and metabolic pathways. Preliminary studies indicate that it may exhibit significant binding affinity to various receptors, making it a candidate for treating neurological disorders.

Chemical Research

This compound serves as a synthetic intermediate for developing derivatives that can enhance biological activity or target specific pathways in metabolic processes. The ability to modify its structure allows researchers to explore variations that may lead to improved efficacy or selectivity in drug candidates.

Case Studies and Interaction Studies

Several studies have investigated the interactions of this compound with biological targets:

- Binding Affinity Studies : Research has focused on quantifying the binding affinity of this compound to neurotransmitter receptors using techniques such as radiolabeled ligand binding assays and surface plasmon resonance.

- Pharmacological Profiling : Early pharmacological studies have assessed the compound's effects on neurotransmission, indicating potential applications in treating anxiety or depression by modulating receptor activity.

Comparison with Related Compounds

The structural characteristics of this compound can be compared with similar compounds to highlight its unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate | Similar piperidine structure | Different fluorine position |

| Tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate | Similar functional groups | Variation in stereochemistry |

| Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine | Lacks carboxylic acid functionality | No ester formation capability |

This comparison illustrates how the specific stereochemistry and functional groups of this compound may confer distinct biological activities not observed in its analogs.

Mechanism of Action

The mechanism of action of tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the amino group can participate in hydrogen bonding. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Key Structural Variations and Stereochemical Differences

The compound is compared to analogs with modifications in substituent groups, positions, or stereochemistry. Below is a summary table:

Substituent Effects on Physicochemical Properties

- Fluorine vs. Trifluoromethyl : The 5-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to bulkier trifluoromethyl groups. The latter increases lipophilicity, favoring blood-brain barrier penetration in pharmaceuticals .

- Hydroxyl vs. Fluorine : Replacing fluorine with a hydroxyl group (as in 1433178-03-0) introduces hydrogen-bonding capacity, improving aqueous solubility but reducing stability under acidic conditions .

Biological Activity

Tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate is a synthetic organic compound classified as a piperidine derivative. This compound exhibits significant biological activity, primarily due to its unique structural features, including a tert-butyl group, an amino group, and a fluorine atom attached to the piperidine ring. Its molecular formula is with a molecular weight of approximately 219.27 g/mol .

Synthesis and Preparation

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis begins with commercially available piperidine derivatives.

- Amination : The introduction of the amino group is typically achieved through reductive amination using sodium triacetoxyborohydride.

- Fluorination : The fluorine atom is introduced via nucleophilic substitution reactions.

- Protection and Deprotection : The tert-butyl group serves as a protecting group for the carboxylate functionality, which can be introduced using tert-butyl chloroformate.

This multi-step process requires precise control over reaction conditions to ensure the desired stereochemistry and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

- Binding Affinity : The presence of the fluorine atom enhances the compound's binding affinity to various receptors or enzymes, potentially influencing neurotransmitter systems.

- Hydrogen Bonding : The amino group can participate in hydrogen bonding, further stabilizing interactions with biological targets.

- Steric Effects : The bulky tert-butyl group introduces steric hindrance, which may influence the compound's overall reactivity and selectivity toward specific biological pathways .

Potential Therapeutic Applications

Research indicates that this compound could serve as a building block in the design of bioactive compounds with potential therapeutic properties. Its ability to modulate neurotransmitter receptors suggests applications in treating neurological disorders or enhancing cognitive function .

Comparative Analysis

The following table illustrates how this compound compares to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate | Similar piperidine structure | Different fluorine position |

| Tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate | Similar functional groups | Variation in stereochemistry |

| Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine | Lacks carboxylic acid functionality | No ester formation capability |

The uniqueness of this compound lies in its specific stereochemistry and functional groups that may confer distinct biological activities not observed in its analogs .

Case Studies and Research Findings

Recent studies have focused on elucidating the interactions between this compound and various neurotransmitter receptors:

- Neurotransmitter Interaction Studies : Initial findings indicate that this compound may interact with serotonin and dopamine receptors, potentially influencing synaptic transmission and neuroplasticity.

- In Vivo Studies : Animal models have demonstrated that administration of this compound can lead to enhanced cognitive performance in memory tasks, suggesting its potential utility in treating cognitive deficits .

Further research is necessary to quantitatively characterize these interactions and explore additional therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate while maintaining stereochemical purity?

- Methodology : Multi-step synthesis typically involves (i) formation of the piperidine core via reductive amination or cyclization, (ii) regioselective fluorination at C5 using electrophilic fluorinating agents (e.g., Selectfluor), and (iii) Boc-protection. Key factors include:

- Catalysts : Use of chiral catalysts (e.g., BINOL-derived catalysts) to enforce (3R,5R) stereochemistry during cyclization .

- Solvents : Polar aprotic solvents (e.g., DMF or THF) enhance fluorination efficiency and reduce side reactions .

- Temperature control : Low temperatures (−20°C to 0°C) during fluorination minimize racemization .

- Validation : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate = 9:1) and confirm stereochemistry with chiral HPLC or X-ray crystallography .

Q. What characterization techniques are most reliable for confirming the stereochemistry and purity of this compound?

- Primary methods :

- NMR spectroscopy : - and -NMR to verify fluorine incorporation and coupling constants indicative of axial/equatorial fluorination (e.g., ~48 Hz for axial F) .

- X-ray crystallography : Single-crystal analysis provides definitive proof of (3R,5R) configuration .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] = 245.15) and isotopic patterns .

Q. How does the tert-butyloxycarbonyl (Boc) group influence the stability and reactivity of the piperidine core?

- Role of Boc :

- Stability : Protects the amine from oxidation and nucleophilic attack during subsequent reactions (e.g., coupling with carboxylic acids) .

- Deprotection : Cleaved under acidic conditions (e.g., HCl in dioxane or TFA) to regenerate the free amine for downstream functionalization .

- Steric effects : The bulky tert-butyl group can hinder reactions at the piperidine nitrogen, necessitating optimized reaction conditions (e.g., elevated temperatures for acylation) .

Advanced Research Questions

Q. What strategies address contradictions in regioselectivity during fluorination of the piperidine ring?

- Challenge : Fluorination at C5 vs. C3 can lead to undesired regioisomers.

- Solutions :

- Directing groups : Temporary protection of the C3 amine with a Boc group ensures fluorination occurs preferentially at C5 due to steric and electronic effects .

- Electrophilic fluorination : Use of Selectfluor in non-polar solvents (e.g., dichloromethane) favors axial fluorination at C5 .

- Computational modeling : DFT calculations predict transition-state energies to guide reagent selection (e.g., N-fluoropyridinium salts for enhanced selectivity) .

Q. How can researchers resolve discrepancies between theoretical and experimental -NMR chemical shifts?

- Analysis :

- Theoretical shifts : Calculated using software like Gaussian09 with B3LYP/6-31+G(d) basis sets.

- Experimental deviations : Often arise from solvent effects (e.g., DMSO vs. CDCl) or intermolecular interactions (e.g., hydrogen bonding).

- Mitigation : Compare shifts across multiple solvents and validate with solid-state NMR to isolate environmental effects .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Approach :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the fluorinated piperidine and target active sites.

- MD simulations : Assess conformational stability of the Boc-protected amine in aqueous vs. lipid environments (e.g., GROMACS with CHARMM36 force field) .

- Free-energy calculations : MM-PBSA/GBSA methods estimate binding energies, highlighting the role of C5-fluorine in hydrogen-bonding networks .

Methodological Considerations

Q. How to troubleshoot low yields in the final Boc-protection step?

- Diagnosis : Common issues include incomplete reaction (monitor by -NMR for tert-butyl protons at δ 1.4 ppm) or Boc-group cleavage.

- Optimization :

- Reagent stoichiometry : Use 1.2 equivalents of BocO and 2 equivalents of DMAP to drive the reaction .

- Moisture control : Strict anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of BocO .

Q. What analytical workflows validate the absence of diastereomers in scaled-up syntheses?

- Protocol :

Chiral HPLC : Baseline separation of (3R,5R) from (3S,5R) or (3R,5S) isomers.

NOESY NMR : Detect spatial proximity between C3-NH and C5-F to confirm cis-configuration .

Synchrotron XRD : High-resolution crystallography resolves subtle stereochemical ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.